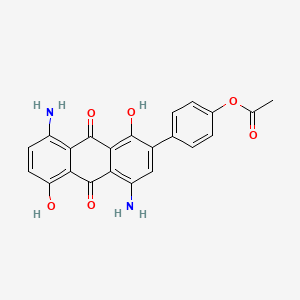
1,5-Diamino-4,8-dihydroxy-3-(4-(acetyloxy)phenyl)-9,10-anthracenedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diamino-4,8-dihydroxy-3-(4-(acetyloxy)phenyl)-9,10-anthracenedione is a complex organic compound with a unique structure that includes multiple functional groups such as amino, hydroxy, and acetyloxy groups. This compound is part of the anthraquinone family, which is known for its diverse applications in various fields including dyes, pigments, and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diamino-4,8-dihydroxy-3-(4-(acetyloxy)phenyl)-9,10-anthracenedione typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of nitro groups into the anthraquinone structure.
Reduction: Conversion of nitro groups to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydroxylation: Introduction of hydroxy groups through reactions with hydroxylating agents.
Acetylation: Addition of acetyloxy groups using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Diamino-4,8-dihydroxy-3-(4-(acetyloxy)phenyl)-9,10-anthracenedione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones.
Reduction: Amino groups can be reduced to form corresponding amines.
Substitution: Hydroxy and amino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
1,5-Diamino-4,8-dihydroxy-3-(4-(acetyloxy)phenyl)-9,10-anthracenedione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 1,5-Diamino-4,8-dihydroxy-3-(4-(acetyloxy)phenyl)-9,10-anthracenedione involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity. This interaction can lead to the disruption of cellular processes, making it a potential candidate for drug development.
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-Diamino-4,8-dihydroxy-3-(p-methoxy-phenyl)anthraquinone
- 1,5-Diamino-4,8-dihydroxy-3-chloroanthraquinone
Uniqueness
1,5-Diamino-4,8-dihydroxy-3-(4-(acetyloxy)phenyl)-9,10-anthracenedione is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its acetyloxy group, in particular, differentiates it from other similar compounds, potentially enhancing its biological activity and making it a valuable compound for further research and industrial applications.
Propiedades
Número CAS |
3753-50-2 |
|---|---|
Fórmula molecular |
C22H16N2O6 |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
[4-(4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracen-2-yl)phenyl] acetate |
InChI |
InChI=1S/C22H16N2O6/c1-9(25)30-11-4-2-10(3-5-11)12-8-14(24)17-19(20(12)27)22(29)16-13(23)6-7-15(26)18(16)21(17)28/h2-8,26-27H,23-24H2,1H3 |
Clave InChI |
ODMIJAPLDKMEPD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


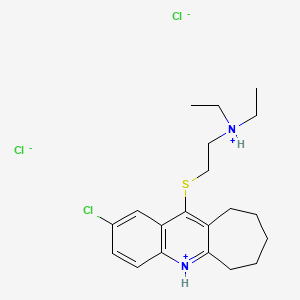
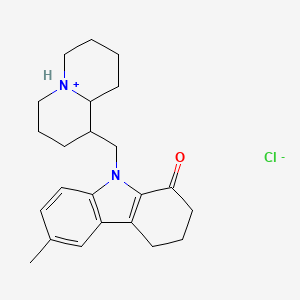

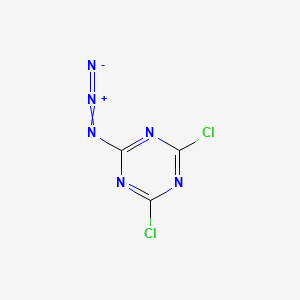


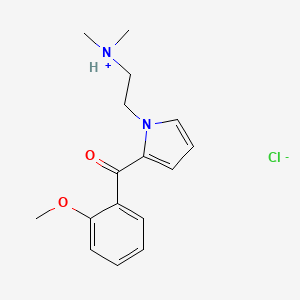
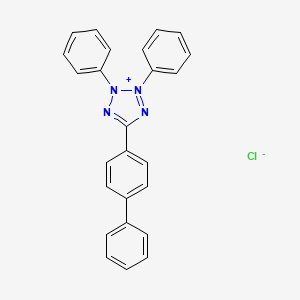
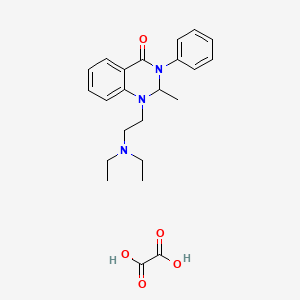
![[2-(Prop-2-en-1-yl)pyrrolidin-2-yl]acetic acid](/img/structure/B13731477.png)
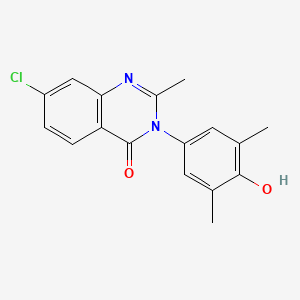
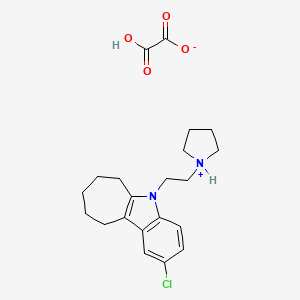
![(1S,2S,3R,5S)-3-(7-((2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B13731491.png)
![4-[2-(4-cyanophenyl)-3,5-dihydroimidazo[4,5-f]benzimidazol-6-yl]benzonitrile](/img/structure/B13731494.png)
